molecular formula C20H39NO B14227778 N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide CAS No. 823213-82-7

N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide

Cat. No.: B14227778
CAS No.: 823213-82-7
M. Wt: 309.5 g/mol
InChI Key: LQUXJILJRLYELY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethylacetamide group attached to a cyclopentadecyl ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.

    Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

    Solvents: Common solvents include dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.

    Purification: The product is purified using distillation or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the dimethylacetamide group into various molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A similar compound with a simpler structure, commonly used as a solvent and reagent in organic synthesis.

    N,N-Dimethylformamide: Another related compound, known for its use as a solvent and reagent in various chemical reactions.

Uniqueness

N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is unique due to its cyclopentadecyl ring, which imparts distinct chemical properties and reactivity compared to simpler dimethylacetamide derivatives.

Properties

CAS No.

823213-82-7

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methylcyclopentadecyl)acetamide

InChI

InChI=1S/C20H39NO/c1-20(18-19(22)21(2)3)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-18H2,1-3H3

InChI Key

LQUXJILJRLYELY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCCCCCC1)CC(=O)N(C)C

Origin of Product

United States

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